molecular formula C9H10ClNO2 B4840091 2-(3-chlorophenoxy)-N-methylacetamide

2-(3-chlorophenoxy)-N-methylacetamide

Cat. No. B4840091
M. Wt: 199.63 g/mol
InChI Key: UPKHMLHHNSPSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-methylacetamide, also known as Miltefosine, is an alkylphosphocholine compound that was first synthesized in the 1980s. It was originally developed as an anticancer drug, but later found to have antiparasitic properties. Miltefosine has been used to treat leishmaniasis, a parasitic disease caused by the Leishmania parasite, and has shown promising results in the treatment of other parasitic diseases such as Chagas disease and sleeping sickness.

Mechanism of Action

The exact mechanism of action of 2-(3-chlorophenoxy)-N-methylacetamide is not fully understood, but it is believed to work by disrupting the cell membrane of parasites. 2-(3-chlorophenoxy)-N-methylacetamide has been shown to inhibit the synthesis of phosphatidylcholine, a major component of cell membranes, leading to cell death in parasites.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-methylacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(3-chlorophenoxy)-N-methylacetamide has also been shown to modulate the immune response, with studies suggesting that it may enhance the immune response to parasitic infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-chlorophenoxy)-N-methylacetamide for lab experiments is its broad-spectrum activity against parasitic diseases. It has been shown to be effective against a range of parasites, making it a valuable tool for studying parasitic infections. One limitation of 2-(3-chlorophenoxy)-N-methylacetamide is its potential toxicity, with studies suggesting that it may have adverse effects on the liver and kidneys.

Future Directions

There are a number of potential future directions for research on 2-(3-chlorophenoxy)-N-methylacetamide. One area of interest is the development of combination therapies for the treatment of parasitic diseases. 2-(3-chlorophenoxy)-N-methylacetamide has been shown to be effective when used in combination with other drugs, and there is potential for the development of new combination therapies that could improve treatment outcomes. Another area of interest is the development of new formulations of 2-(3-chlorophenoxy)-N-methylacetamide that could improve its efficacy and reduce its toxicity. Finally, there is potential for further research into the use of 2-(3-chlorophenoxy)-N-methylacetamide in the treatment of cancer, with studies suggesting that it may have potential as a novel anticancer agent.

Scientific Research Applications

2-(3-chlorophenoxy)-N-methylacetamide has been extensively studied for its antiparasitic properties. It has been shown to be effective in the treatment of visceral, cutaneous, and mucocutaneous leishmaniasis, as well as Chagas disease and sleeping sickness. 2-(3-chlorophenoxy)-N-methylacetamide has also been studied for its potential use in the treatment of cancer, with promising results in preclinical studies.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKHMLHHNSPSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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